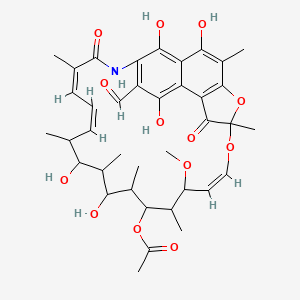

3-Formyl rifamycin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H47NO13 |

|---|---|

Molecular Weight |

725.8 g/mol |

IUPAC Name |

[(9Z,19Z,21Z)-26-formyl-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |

InChI |

InChI=1S/C38H47NO13/c1-16-11-10-12-17(2)37(48)39-28-23(15-40)32(45)25-26(33(28)46)31(44)21(6)35-27(25)36(47)38(8,52-35)50-14-13-24(49-9)18(3)34(51-22(7)41)20(5)30(43)19(4)29(16)42/h10-16,18-20,24,29-30,34,42-46H,1-9H3,(H,39,48)/b11-10-,14-13-,17-12- |

InChI Key |

BBNQHOMJRFAQBN-QXMMDKDBSA-N |

Isomeric SMILES |

CC1/C=C\C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C\C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)\C |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Intermediate: A Technical History of 3-Formyl Rifamycin's Discovery

Milan, Italy - In the mid-20th century, the quest for potent new antibiotics led a team of scientists at Lepetit Pharmaceuticals to a groundbreaking discovery that would revolutionize the treatment of tuberculosis and other bacterial infections. This intensive research effort, culminating in the development of the cornerstone antibiotic rifampicin, hinged on the synthesis of a key intermediate: 3-Formyl rifamycin SV. This technical guide delves into the history of its discovery, detailing the scientific journey, experimental methodologies, and the crucial role this molecule played in the birth of a new class of therapeutics.

From a Soil Bacterium to a Potent Antibiotic Family

The story of this compound begins with the discovery of the rifamycins themselves. In 1957, a soil sample from the French Riviera yielded a new bacterium, Amycolatopsis mediterranei (initially named Streptomyces mediterranei), which produced a family of antibiotic compounds.[1] A research group at the Lepetit laboratories in Milan, led by Piero Sensi and Maria Teresa Timbal, named these compounds "rifamycins."[1]

Initial investigations revealed a complex mixture of rifamycins. One of these, rifamycin B, exhibited minimal antibiotic activity but served as a crucial starting point for chemical modification.[2][3][4][5] The first significant breakthrough was the conversion of rifamycin B to rifamycin SV, a derivative with markedly higher activity against Gram-positive bacteria.[2][3][4][5] However, rifamycin SV had poor oral bioavailability, limiting its clinical utility.[5]

The Lepetit team, including Nicola Maggi, embarked on an extensive program of semi-synthetic modifications to overcome this limitation. Their focus turned to the aromatic core of the rifamycin molecule, specifically the C-3 position, as modifications at other sites often led to a loss of activity.[5]

The Emergence of a Key Intermediate: The Synthesis of this compound SV

The critical step towards an orally active rifamycin was the introduction of a formyl group at the C-3 position of rifamycin SV. This pivotal discovery was first reported in a 1967 paper titled "Synthesis of 3-formylrifamycin SV" by Nicola Maggi, G. G. Gallo, and Piero Sensi in the Italian journal Il Farmaco, Edizione Scientifica.[6] The corresponding US patent for derivatives of rifamycin SV, filed in 1965, also lists Nicola Maggi and Piero Sensi as inventors.

The synthesis of this compound SV opened up a new avenue for creating a wide array of derivatives. The aldehyde group at the C-3 position proved to be an ideal handle for chemical modifications, leading to the synthesis of numerous imines, oximes, and hydrazones.

The Pathway to Rifampicin

The availability of this compound SV allowed the Lepetit scientists to explore a vast chemical space. By reacting it with various hydrazines, they synthesized a series of hydrazones. Among these, the derivative formed with 1-amino-4-methylpiperazine exhibited the most promising profile: high oral bioavailability and potent antibacterial activity. This compound was named rifampicin (also known as rifampin).[2][3][4][5] Rifampicin was discovered in 1965 and first marketed in Italy in 1968.[1]

The discovery of this compound SV was, therefore, not just the synthesis of a new molecule but the crucial enabling step in the development of one of the most important antibiotics in modern medicine.

Experimental Protocols

Synthesis of 3-Formyl-rifamycin SV from a Mannich Base of Rifamycin SV (as described in US Patent 3,342,810A)

The initial synthesis involved the oxidation of a 3-aminomethyl derivative of rifamycin SV (a Mannich base).

Starting Material: A 3-aminomethyl-rifamycin SV derivative (e.g., 3-piperidinomethyl-rifamycin SV or 3-diethylaminomethyl-rifamycin SV).

Oxidizing Agents: The patent describes the use of mild oxidizing agents. Examples include:

-

Lower alkyl nitrites (e.g., isoamyl nitrite)

-

Lead tetracetate

-

1,4-Benzoquinone

-

Ammonium persulfate

-

Oxygen in the presence of a catalyst

-

Potassium ferricyanide

-

Manganese dioxide

General Procedure (Conceptual):

-

A solution of the 3-aminomethyl-rifamycin SV derivative in a suitable organic solvent (e.g., chloroform, dioxane) is prepared.

-

The oxidizing agent is added to the solution, and the reaction is allowed to proceed, often with stirring at room temperature.

-

The reaction mixture is then worked up to isolate the 3-formyl-rifamycin SV. This typically involves extraction, washing, and purification by chromatography.

Example from US Patent 3,644,337:

A later patent (US3644337A) describes a process for preparing 3-formylrifamycin-SV from 3-aminomethyl-rifamycin S compounds. One example from this patent is as follows:

-

A solution of 1 g of 3-diethylaminomethyl-rifamycin-SV in 50 ml of chloroform is mixed with 50 ml of a 10% solution of potassium ferricyanide.

-

The mixture is poured into a molar aqueous potassium secondary phosphate buffer and stirred vigorously for 15 minutes at 22°C.

-

The two phases are separated, and the aqueous phase is extracted twice with 25 ml of chloroform each time.

-

The combined chloroform extracts are dried over sodium sulfate, mixed with 1 ml of glacial acetic acid and 1 g of 3-diethylaminomethyl-rifamycin-SV, and then evaporated under vacuum.

-

The residue is hydrolyzed and worked up to yield 3-formylrifamycin-SV.

Quantitative Data

Quantitative data from the original 1967 publication is not available. However, subsequent patents and publications provide some indication of yields and biological activity.

| Compound | Starting Material | Reported Yield | Antibacterial Activity (General) |

| This compound SV | 3-piperidinomethyl-rifamycin-S | 51% of theoretical (approx. 72% purity) | Good antibacterial properties |

| This compound SV | 3-piperidinomethyl-rifamycin-SV | 82% of theoretical | Good antibacterial properties |

Visualizing the Discovery Pathway

The following diagrams illustrate the key relationships and workflows in the discovery of this compound and its progression to rifampicin.

Caption: Timeline of the discovery of rifamycins and the development of rifampicin.

Caption: Simplified workflow for the synthesis of rifampicin from rifamycin SV.

Conclusion

The discovery of this compound SV stands as a testament to the power of medicinal chemistry to transform a naturally occurring molecule with limited therapeutic potential into a cornerstone of modern medicine. The work of Sensi, Maggi, and their colleagues at Lepetit not only provided a life-saving drug but also laid the groundwork for the development of a whole class of rifamycin antibiotics. The story of this compound SV is a classic example of how a deep understanding of structure-activity relationships and innovative synthetic chemistry can lead to profound advances in the fight against infectious diseases.

References

- 1. Rifampicin - Wikipedia [en.wikipedia.org]

- 2. History of the development of rifampin. | Semantic Scholar [semanticscholar.org]

- 3. History of the development of rifampin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Synthesis of 3-formylrifamycin SV - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Formyl Rifamycin SV

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl rifamycin SV, a key derivative of the rifamycin class of antibiotics, serves as a crucial intermediate in the synthesis of various rifamycin analogs, including the widely used antituberculosis drug, rifampin.[1][2] Its strategic importance in medicinal chemistry and drug development necessitates a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound SV, complete with detailed experimental protocols and visual representations of key processes. The information herein is intended to support research, development, and quality control activities involving this important compound.

Chemical Identity and Structure

This compound SV is chemically known as 2,7-(epoxypentadeca[1][3][4]trienimino)naphtho[2,1-b]furan-8-carboxaldehyde, 1,2-dihydro-5,6,9,17,19,21-hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-, 21-acetate. The presence of a formyl group at the 3-position of the rifamycin SV core is its defining structural feature.

Table 1: Chemical Identifiers for this compound SV

| Identifier | Value |

| CAS Number | 13292-22-3 |

| Molecular Formula | C₃₈H₄₇NO₁₃ |

| Molecular Weight | 725.78 g/mol [5] |

| Synonyms | Rifaldehyde, 3-Formylrifamycin, Rifamycin AF |

Physicochemical Properties

A summary of the key physicochemical properties of this compound SV is presented in Table 2. These parameters are critical for understanding the compound's behavior in various experimental and physiological settings.

Table 2: Summary of Physicochemical Properties of this compound SV

| Property | Value |

| Appearance | Black-Red Solid[6] |

| Melting Point | 182-184 °C[6] |

| Boiling Point | 855.4 °C at 760 mmHg (Predicted)[6] |

| Density | 1.37 g/cm³[6] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol (with sonication)[6] |

| pKa | 4.75 ± 0.70 (Predicted)[6] |

| Stability | Stable under recommended storage conditions. Sensitive to light and oxygen.[7] |

| Storage | -20°C Freezer, Under Inert Atmosphere[6] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound SV.

Melting Point Determination

Principle: The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This method determines the melting range of this compound SV using a capillary melting point apparatus.

Apparatus:

-

Capillary melting point apparatus

-

Melting point capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound SV is finely powdered using a mortar and pestle.

-

Capillary Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, forming a column of 2-4 mm in height.

-

Apparatus Setup: The melting point apparatus is calibrated using appropriate reference standards.

-

Measurement: The filled capillary tube is inserted into the heating block of the apparatus. The temperature is raised at a rate of 10-20°C per minute for a preliminary determination.

-

For an accurate measurement, a new capillary is prepared and the temperature is raised rapidly to about 10-15°C below the expected melting point. The heating rate is then adjusted to 1-2°C per minute.

-

The temperature at which the substance first begins to melt (onset of liquefaction) and the temperature at which the substance is completely liquid are recorded as the melting range.[8][9]

Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a specific solvent. An excess amount of the solid is agitated in the solvent for a prolonged period to ensure equilibrium is reached.

Apparatus:

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Vials with screw caps

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound SV is added to a vial containing a known volume of the desired solvent (e.g., water, buffer, chloroform, DMSO, methanol).

-

Equilibration: The vials are sealed and placed in a shaker at a constant temperature (e.g., 25°C or 37°C) and agitated for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. A portion of the suspension is then centrifuged at high speed to separate the saturated solution from the excess solid.

-

Quantification: A known volume of the clear supernatant is carefully withdrawn, diluted appropriately, and the concentration of this compound SV is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[10][11][12]

Spectroscopic Analysis

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance. The absorption is proportional to the concentration of the substance in solution.

Apparatus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Solvent Selection: A suitable solvent in which this compound SV is soluble and that is transparent in the desired UV-Vis range is chosen (e.g., methanol).

-

Solution Preparation: A stock solution of known concentration is prepared by accurately weighing this compound SV and dissolving it in the selected solvent. Serial dilutions are made to obtain solutions of appropriate concentrations.

-

Measurement: The spectrophotometer is blanked with the solvent. The absorbance of each solution is measured over a specific wavelength range (e.g., 200-600 nm).

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified. For this compound, characteristic absorption maxima are observed due to its extended conjugated naphthoquinone system, typically around 475-525 nm.[7]

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule.

Apparatus:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Agate mortar and pestle

-

KBr press

Procedure (KBr Pellet Method):

-

Sample Preparation: A small amount of this compound SV (1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is ground to a fine, homogeneous powder.

-

Pellet Formation: The powdered mixture is placed in a pellet die and pressed under high pressure using a hydraulic press to form a thin, transparent pellet.

-

Measurement: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present. Characteristic bands for this compound SV include carbonyl stretching from the formyl group (around 1730 cm⁻¹) and the quinone moiety (around 1660 cm⁻¹).[7][13]

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

Apparatus:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

Procedure:

-

Sample Preparation: A small amount of this compound SV (5-10 mg) is dissolved in a suitable deuterated solvent in an NMR tube.

-

Measurement: The NMR tube is placed in the spectrometer, and ¹H and ¹³C NMR spectra are acquired.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to elucidate the molecular structure. A distinctive aldehydic proton resonance is typically observed in the ¹H NMR spectrum near δ 9.5-10.0 ppm.[7][14][15]

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase.

Apparatus:

-

HPLC system with a UV detector

-

Analytical column (e.g., C8 or C18)

-

Solvents for mobile phase (e.g., methanol, acetonitrile, buffer)

-

Volumetric flasks and pipettes

Procedure:

-

Method Development: A suitable HPLC method is developed and validated for the analysis of this compound SV. This includes selecting the appropriate column, mobile phase composition (isocratic or gradient), flow rate, and detector wavelength.

-

Sample Preparation: A solution of this compound SV of known concentration is prepared in the mobile phase or a compatible solvent.

-

Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded.

-

Data Analysis: The retention time is used for identification, and the peak area is used for quantification against a calibration curve prepared from standards of known concentrations.[16][17][18]

Mandatory Visualizations

Synthesis of this compound SV

The synthesis of this compound SV is commonly achieved through the hydrolysis of rifampicin.[19]

Caption: Synthetic pathway for this compound SV from Rifampicin.

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

Rifamycins, including this compound SV, exert their antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase.[20]

Caption: Inhibition of bacterial RNA polymerase by this compound SV.

General Workflow for Physicochemical Characterization

A systematic approach is essential for the comprehensive physicochemical characterization of a pharmaceutical intermediate like this compound SV.

Caption: Workflow for the physicochemical characterization of this compound SV.

References

- 1. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmasciences.in [pharmasciences.in]

- 3. mt.com [mt.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 6. eng.uc.edu [eng.uc.edu]

- 7. SOP for Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 8. SOP for Melting Point Determination – SOP Guide for Pharma [pharmasop.in]

- 9. pharmabeginers.com [pharmabeginers.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. enamine.net [enamine.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. research.ed.ac.uk [research.ed.ac.uk]

- 16. Development and Validation of Liquid Chromatographic Method for the Determination of the Related Substances of Rifampicin [jcps.bjmu.edu.cn]

- 17. Determination of the Rifamycin Antibiotics Rifabutin, Rifampin, Rifapentine and their Major Metabolites in Human Plasma via Simultaneous Extraction Coupled with LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A stability indicating RP-HPLC method development and validation for simultaneous quantification for assay of rifampicin in pharmaceutical solid dosage form - Int J Pharm Chem Anal [ijpca.org]

- 19. This compound SV synthesis - chemicalbook [chemicalbook.com]

- 20. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Data Analysis of 3-Formyl Rifamycin

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Formyl rifamycin, a key intermediate in the synthesis of rifamycin antibiotics. Detailed experimental protocols and data interpretation are presented to aid in the structural elucidation and quality control of this important compound.

Introduction to this compound

This compound is a semi-synthetic derivative of the rifamycin antibiotic family, distinguished by a formyl group at the C-3 position of its naphthoquinone core.[][2] This modification is crucial as it provides a reactive site for the synthesis of a wide array of derivatives, most notably Rifampicin, a cornerstone drug in the treatment of tuberculosis.[2] The molecular formula for this compound is C₃₈H₄₇NO₁₃, with a molecular weight of approximately 725.8 g/mol .[3][4] Accurate characterization of this molecule is paramount, and this is achieved through a combination of spectroscopic techniques.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained from NMR, IR, and Mass Spectrometry analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound in solution.[2]

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |

| ~9.5 - 10.0 | Singlet | Aldehydic proton (-CHO) | A highly distinctive and characteristic resonance for the formyl group at the C-3 position.[] |

| Various | Various | Ansa chain & aromatic protons | Full assignment requires advanced 2D NMR techniques; however, studies on related rifamycins provide reference points for these complex regions.[5][6][7][8] |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment | Notes |

| Not available | - | A complete, assigned ¹³C NMR spectrum for this compound is not consistently published in a single source.[2] Analysis would be compared to related rifamycin structures.[6][7] |

Infrared (IR) Spectroscopy Data

IR spectroscopy is instrumental in identifying the key functional groups present in the this compound molecule.[2]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~1730 | C=O (Formyl) | Characteristic carbonyl stretching band for the aldehyde group.[] |

| ~1660 | C=O (Quinone) | Carbonyl stretching band associated with the naphthoquinone moiety.[] |

| Various | O-H, C-H, C-O, N-H | Bands corresponding to hydroxyl, alkyl, ether, and amide groups present in the molecule. |

Mass Spectrometry (MS) Data

Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound.[]

Table 4: Mass Spectrometry Data for this compound

| Technique | Ion Mode | Observed m/z | Assignment |

| LC-ESI-QTOF | Positive | 726.3119 | [M+H]⁺ |

| LC-ESI-QTOF | Positive | 748.2939 | [M+Na]⁺[3] |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are synthesized from standard practices for analyzing rifamycin derivatives.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (KBr Disc Method)

-

Sample Preparation:

-

Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[9]

-

Continue grinding until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.[9]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of an empty pellet holder or a pure KBr pellet and subtract it from the sample spectrum.

-

Mass Spectrometry Protocol (LC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.[10]

-

Chromatographic Separation (LC):

-

Inject the sample into a High-Performance Liquid Chromatography (HPLC) system.

-

Use a suitable column, such as a C18 reversed-phase column.[10]

-

Employ a gradient elution method with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).[10]

-

-

Mass Spectrometric Detection (MS):

-

The eluent from the HPLC is directed into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).

-

Operate the mass spectrometer in positive ion mode to detect protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺.[11]

-

Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000). High-resolution instruments like TOF or Orbitrap are used for accurate mass measurements.

-

Workflow and Data Integration

The characterization of this compound is a multi-step process where data from different spectroscopic techniques are integrated to confirm the structure and purity of the compound.

Caption: Workflow for the spectral analysis and structural elucidation of this compound.

References

- 2. This compound | Benchchem [benchchem.com]

- 3. 3-Formylrifamycin | C38H47NO13 | CID 6438444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. research.ulusofona.pt [research.ulusofona.pt]

- 8. publications.iupac.org [publications.iupac.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Absolute Quantification of Rifampicin by MALDI Imaging Mass Spectrometry using Multiple TOF/TOF Events in a Single Laser Shot - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of three rifamycins via electrospray mass spectrometry and HPLC-thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of the 3-Formyl Group in Rifamycin's Antibacterial Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological significance of the 3-formyl group in the activity of rifamycin antibiotics. 3-Formylrifamycin SV serves as a pivotal intermediate in the synthesis of a wide array of clinically relevant rifamycin derivatives, including the cornerstone anti-tuberculosis drug, rifampicin. The reactivity of this aldehyde group allows for extensive chemical modifications, profoundly influencing the pharmacokinetic and pharmacodynamic properties of these essential antibiotics. This document details the structure-activity relationships, provides quantitative data on antibacterial efficacy, outlines key experimental methodologies, and visualizes the underlying molecular mechanisms.

The 3-Formyl Group: A Gateway to Enhanced Antibacterial Activity

Rifamycins exert their bactericidal effects by inhibiting the bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for transcription.[1] The core structure of rifamycin, particularly the ansa chain and key hydroxyl groups, is essential for binding to the β-subunit of RNAP. While the 3-formyl group itself does not directly participate in this binding, its presence is critical for the semi-synthesis of more potent and orally bioavailable derivatives.[2] The aldehyde functionality at the C-3 position of the rifamycin SV naphthoquinone core is a highly reactive site, enabling the introduction of diverse side chains through reactions such as condensation with amines, hydrazines, and hydroxylamines.[3] These modifications are instrumental in modulating the lipophilicity, solubility, and ultimately, the antibacterial spectrum and potency of the resulting rifamycin analogues.[4]

The conversion of 3-formylrifamycin SV to rifampicin, through condensation with 1-amino-4-methylpiperazine, is a prime example of how modifications at this position can dramatically improve clinical utility. The resulting imine derivative exhibits enhanced oral bioavailability and a broader spectrum of activity compared to its precursor.[2]

Quantitative Analysis of 3-Substituted Rifamycin Derivatives

The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of various rifamycin derivatives modified at the 3-position against key bacterial pathogens. The data is compiled from multiple studies to provide a comparative overview.

Table 1: Minimum Inhibitory Concentrations (µg/mL) of 3-Substituted Rifamycin SV Derivatives against Staphylococcus aureus

| Compound | 3-Position Substituent | S. aureus (Rifampicin-Susceptible) | S. aureus (Rifampicin-Resistant) | Reference(s) |

| Rifampicin | -(CH=N-N(CH₃)₂C₅H₁₀N-CH₃) | 0.002 - 0.03 | >128 | [5] |

| 3-Formylrifamycin SV | -CHO | 0.1 - 1.0 | - | [2] |

| 3-Hydroxymethyl-rifamycin SV | -CH₂OH | 1.0 | - | [2] |

| Rifamycin SV Oxime | -CH=NOH | - | - | [2] |

| 3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV | -CH=N-N(C₄H₈)CH₂CH=CHC₆H₅ | ≤0.25 | Lower than Rifampicin | [4] |

| Benzoxazinorifamycin (ABI-0418) | Benzoxazino ring fused at 3,4-positions | 0.002 | 2 | [5] |

| Benzoxazinorifamycin (ABI-0420) | Benzoxazino ring fused at 3,4-positions | 0.002 | 2 | [5] |

Table 2: Minimum Inhibitory Concentrations (µg/mL) of 3-Substituted Rifamycin SV Derivatives against Mycobacterium tuberculosis H37Rv

| Compound | 3-Position Substituent | M. tuberculosis H37Rv (Rifampicin-Susceptible) | M. tuberculosis (Rifampicin-Resistant, S522L) | Reference(s) |

| Rifampicin | -(CH=N-N(CH₃)₂C₅H₁₀N-CH₃) | 0.2 - 0.4 | >32 | [4][6] |

| 3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV | -CH=N-N(C₄H₈)CH₂CH=CHC₆H₅ | ≤0.25 | Lower than Rifampicin | [4] |

| C3-(N-benzyl)-aminomethyl rifamycin SV (analogue 8) | -CH₂-NH-CH₂-C₆H₅ | 0.02 µM | - | [4] |

| C3-(N-tryptaminyl)-aminomethyl rifamycin SV (analogue 14) | -CH₂-NH-(CH₂)₂-indole | - | 3 µM | [4] |

| C3-(N-(p-methyl-sulfonylbenzyl))-aminomethyl rifamycin SV (analogue 15) | -CH₂-NH-CH₂-C₆H₄-SO₂CH₃ | - | 3 µM | [4] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of rifamycin derivatives.

Materials:

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Mycobacterium tuberculosis H37Rv)

-

Rifamycin derivatives stock solutions (e.g., in DMSO)

-

0.5 McFarland standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution of Antibiotics:

-

Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.

-

Prepare a starting concentration of the antibiotic in well 1 by adding 200 µL of the appropriate dilution of the stock solution.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 serves as a positive growth control (inoculum without antibiotic).

-

Well 12 serves as a sterility control (MHB only).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours for S. aureus. For M. tuberculosis, incubate in a suitable medium (e.g., Middlebrook 7H9) for 7-14 days.

-

-

Reading Results:

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

-

In Vitro Transcription Inhibition Assay with E. coli RNA Polymerase

This protocol describes an assay to measure the inhibitory effect of rifamycin derivatives on the transcriptional activity of E. coli RNAP.[1]

Materials:

-

E. coli RNA polymerase holoenzyme

-

DNA template containing a strong promoter (e.g., T7 A1 promoter)

-

Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), including a radiolabeled rNTP (e.g., [α-³²P]UTP)

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT)

-

Rifamycin derivatives at various concentrations

-

Stop solution (e.g., formamide loading buffer with EDTA)

-

Denaturing polyacrylamide gel (e.g., 6-8% polyacrylamide, 7M urea)

-

Phosphorimager or autoradiography film

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, assemble the transcription reaction mixture on ice. A typical 20 µL reaction includes:

-

Transcription buffer

-

DNA template (e.g., 10 nM)

-

E. coli RNAP holoenzyme (e.g., 50 nM)

-

Varying concentrations of the rifamycin derivative or DMSO (vehicle control)

-

-

-

Pre-incubation:

-

Incubate the mixture at 37°C for 10 minutes to allow the formation of the open promoter complex between RNAP and the DNA template.

-

-

Initiation of Transcription:

-

Start the transcription reaction by adding the rNTP mix (containing the radiolabeled rNTP) to a final concentration of, for example, 500 µM each.

-

Incubate at 37°C for 15-30 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of stop solution.

-

-

Analysis of Transcripts:

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the RNA transcripts by size on a denaturing polyacrylamide gel.

-

Visualize the radiolabeled transcripts using a phosphorimager or by exposing the gel to autoradiography film.

-

-

Data Analysis:

-

Quantify the intensity of the full-length transcript bands.

-

Calculate the percentage of inhibition for each concentration of the rifamycin derivative relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of transcription).

-

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate key concepts related to the biological role and investigation of the 3-formyl group in rifamycin activity.

Caption: Experimental workflow for the synthesis and evaluation of 3-substituted rifamycin derivatives.

Caption: Mechanism of action of rifamycin antibiotics.

Conclusion

The 3-formyl group of rifamycin SV is a cornerstone of modern rifamycin-based antibiotic therapy. While not directly involved in the interaction with the bacterial RNA polymerase, its chemical reactivity provides an essential handle for the synthesis of derivatives with superior pharmacological profiles. The extensive research into modifications at this position has led to the development of potent drugs like rifampicin and continues to be a promising avenue for discovering novel antibiotics to combat the growing threat of antimicrobial resistance. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to the advancement of rifamycin chemistry and the development of next-generation antibacterial agents.

References

- 1. benchchem.com [benchchem.com]

- 2. US3342810A - Derivatives of rifamycin sv - Google Patents [patents.google.com]

- 3. US3963705A - Process for the preparation of 3-iminomethyl derivatives of rifamycin SV - Google Patents [patents.google.com]

- 4. Novel C-3-(N-alkyl-aryl)-aminomethyl rifamycin SV derivatives exhibit activity against rifampicin-resistant Mycobacterium tuberculosis RpoBS522L strain and display a different binding mode at the RNAP β-subunit site compared to rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy of Novel Rifamycin Derivatives against Rifamycin-Sensitive and -Resistant Staphylococcus aureus Isolates in Murine Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro activities of fourteen antimicrobial agents against drug susceptible and resistant clinical isolates of Mycobacterium tuberculosis and comparative intracellular activities against the virulent H37Rv strain in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Antibacterial Spectrum of 3-Formyl Rifamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl rifamycin, a key semi-synthetic derivative of the rifamycin family of antibiotics, serves as a crucial precursor in the synthesis of clinically significant drugs such as rifampicin. Its inherent antibacterial properties, stemming from the inhibition of bacterial DNA-dependent RNA polymerase, have been a subject of scientific inquiry. This technical guide provides an in-depth overview of the initial studies on the antibacterial spectrum of this compound, detailing the experimental methodologies used to determine its efficacy and visualizing its mechanism of action.

Data Presentation: Antibacterial Spectrum of this compound SV

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound SV against a range of bacterial species as determined in early studies. This data provides a baseline understanding of its spectrum of activity.

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | Smith | 0.005 |

| Streptococcus pyogenes | C 203 | 0.02 |

| Streptococcus pneumoniae | Type 2 | 0.02 |

| Escherichia coli | >100 | |

| Pseudomonas aeruginosa | >100 | |

| Mycobacterium tuberculosis | H37Rv | 0.1 |

Data sourced from Cricchio, R., et al. (1974). Oximes of 3-formylrifamycin SV. Synthesis, antibacterial activity, and other biological properties. Journal of Medicinal Chemistry, 17(4), 396–403.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the antimicrobial activity of a compound. The following are detailed methodologies for two standard assays used in the initial evaluation of this compound's antibacterial spectrum.

Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

-

This compound stock solution (of known concentration)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., saline or broth)

-

Incubator

-

Microplate reader (optional, for automated reading)

Procedure:

-

Preparation of Antimicrobial Dilutions:

-

Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 50 µL from the tenth well. The eleventh well serves as a positive control (no drug), and the twelfth well as a negative control (no bacteria).

-

-

Inoculation:

-

Prepare a bacterial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Add 50 µL of the standardized and diluted bacterial inoculum to each well, except for the negative control wells.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a microplate reader.

-

Agar Dilution Method

In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium, which is then inoculated with the test organism.

Materials:

-

This compound stock solution

-

Molten sterile agar medium (e.g., Mueller-Hinton Agar) maintained at 45-50°C

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculator (e.g., multipoint replicator)

Procedure:

-

Preparation of Agar Plates:

-

Prepare a series of dilutions of the this compound stock solution.

-

Add a defined volume of each antimicrobial dilution to a larger volume of molten agar to achieve the desired final concentrations. For example, add 1 mL of a 10x drug concentration to 9 mL of agar.

-

Pour the agar-drug mixture into sterile petri dishes and allow them to solidify. A control plate with no antimicrobial agent should also be prepared.

-

-

Inoculation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Further dilute the inoculum as required for the inoculator.

-

Spot-inoculate the surface of each agar plate with the bacterial suspension.

-

-

Incubation:

-

Allow the inoculum spots to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism at the inoculation spot.

-

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the study of this compound.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Caption: Mechanism of Action of this compound.

Preliminary Investigation into the Mechanism of Action of 3-Formyl Rifamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formyl rifamycin SV, a key semisynthetic derivative of the rifamycin class of antibiotics, serves as a crucial intermediate in the development of potent antibacterial agents. This document provides a comprehensive preliminary investigation into its mechanism of action. Consistent with the broader rifamycin family, the primary mode of action of this compound is the specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP), a critical enzyme for bacterial gene transcription. This inhibition is achieved through high-affinity binding to the β-subunit of the prokaryotic RNAP, effectively blocking the elongation of the nascent RNA chain. This guide details the molecular interactions, summarizes the antibacterial activity of related compounds, and provides established experimental protocols for further investigation.

Core Mechanism of Action: Inhibition of Bacterial RNA Polymerase

The antibacterial efficacy of this compound and its derivatives stems from their ability to selectively inhibit bacterial DNA-dependent RNA polymerase, the enzyme responsible for transcribing genetic information from DNA to RNA.[1][2][3] This targeted inhibition disrupts essential cellular processes, ultimately leading to bacterial cell death.

The key steps in the mechanism of action are as follows:

-

Binding to the β-Subunit of RNA Polymerase: Rifamycins, including this compound, bind with high affinity to a specific pocket on the β-subunit of the bacterial RNA polymerase.[1] This binding site is located within the DNA/RNA channel of the enzyme.

-

Steric Occlusion of the Nascent RNA Chain: The binding of the rifamycin molecule physically obstructs the path of the elongating RNA transcript. This steric hindrance prevents the extension of the RNA chain beyond a few nucleotides.

-

Inhibition of Transcription Initiation: By blocking the formation of a functional transcription elongation complex, this compound effectively halts the initiation phase of transcription.

It is crucial to note that rifamycins exhibit a high degree of selectivity for the prokaryotic RNA polymerase, with significantly lower affinity for the corresponding mammalian enzymes, which accounts for their therapeutic utility.

The Role of the 3-Formyl Group

The 3-formyl group on the rifamycin core is a highly reactive site, making this compound a versatile precursor for the synthesis of a wide array of derivatives with enhanced pharmacological properties.[1] Modifications at this position can influence the compound's solubility, bioavailability, and antibacterial spectrum.

Quantitative Data: Antibacterial Activity of Rifamycins

While specific Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values for this compound SV are not extensively reported in publicly available literature due to its primary role as a synthetic intermediate, the following tables provide representative data for the parent compound, Rifamycin SV, and its well-known derivative, Rifampicin, to illustrate the typical potency of this class of antibiotics.

Table 1: Minimum Inhibitory Concentrations (MICs) of Rifamycin SV against Various Bacterial Strains

| Bacterial Strain | MIC Range (µg/mL) |

| Staphylococcus aureus | 0.004 - 0.015 |

| Streptococcus pyogenes | 0.001 - 0.004 |

| Streptococcus pneumoniae | 0.008 - 0.03 |

| Escherichia coli | 8 - 32 |

| Pseudomonas aeruginosa | >128 |

| Mycobacterium tuberculosis | 0.008 - 0.03 |

Note: Data is compiled from various sources and represents a general range of reported values.

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of Rifampicin against RNA Polymerase

| Enzyme Source | IC50 (µM) |

| Escherichia coli RNA Polymerase | ~0.02 |

| Mycobacterium tuberculosis RNA Polymerase | ~0.1 |

Note: Data is compiled from various sources and represents a general range of reported values.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the mechanism of action of this compound and its derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

This compound stock solution

-

Spectrophotometer

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick several colonies of the test bacterium from an agar plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Serial Dilution of the Antibiotic:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating an initial 1:2 dilution.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

-

-

Incubation:

-

Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

-

In Vitro RNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of bacterial RNA polymerase.

Materials:

-

Purified bacterial RNA polymerase (e.g., from E. coli)

-

DNA template (e.g., plasmid DNA containing a suitable promoter)

-

Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP)

-

Transcription buffer (containing Tris-HCl, MgCl₂, KCl, DTT)

-

This compound stock solution

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing transcription buffer, DNA template, and purified RNA polymerase.

-

Add varying concentrations of this compound to different tubes. Include a control with no inhibitor.

-

Pre-incubate the mixture at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Transcription:

-

Start the transcription reaction by adding the rNTP mix (containing the radiolabeled rNTP).

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

-

Termination of Reaction and Precipitation:

-

Stop the reaction by adding cold 10% TCA.

-

Incubate on ice for 30 minutes to precipitate the newly synthesized RNA.

-

-

Filtration and Washing:

-

Collect the precipitated RNA by vacuum filtration through glass fiber filters.

-

Wash the filters with cold 5% TCA and then with ethanol to remove unincorporated radiolabeled rNTPs.

-

-

Quantification:

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

The amount of radioactivity is proportional to the amount of RNA synthesized.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of RNA polymerase activity).

-

Visualizations

Signaling Pathway: Inhibition of Bacterial Transcription

Caption: Inhibition of bacterial transcription by this compound.

Experimental Workflow: MIC Determination (Broth Microdilution)

Caption: Workflow for MIC determination using broth microdilution.

Logical Relationship: Drug Development from this compound

Caption: Role of this compound in new drug development.

References

CAS number and molecular formula of 3-Formyl rifamycin SV.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Formyl rifamycin SV, a key intermediate in the synthesis of the potent antibiotic Rifampicin. This document details its chemical and physical properties, including its CAS number and molecular formula. It outlines detailed experimental protocols for its synthesis and discusses its mechanism of action, focusing on its role as an inhibitor of bacterial DNA-dependent RNA polymerase and its immunomodulatory effects through the Pregnane X Receptor (PXR) and Nuclear Factor-kappa B (NF-κB) signaling pathways. Quantitative data are presented in structured tables, and key processes are visualized through diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound SV, also known as Rifaldehyde, is a crucial derivative of the rifamycin family of antibiotics.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 13292-22-3 | [1] |

| Molecular Formula | C₃₈H₄₇NO₁₃ | [1] |

| Molecular Weight | 725.78 g/mol | |

| Appearance | Light yellow to yellow powder | |

| Melting Point | 182-184 °C | |

| UV Absorption (λmax) | 220, 240, 262, 324, 489 nm | [1] |

Synthesis of this compound SV

This compound SV can be synthesized from Rifampicin through acidic hydrolysis. This process is a key step in the purification of Rifampicin or the synthesis of its derivatives.

Experimental Protocol: Synthesis from Rifampicin[2][3]

Materials:

-

Rifampicin (to be purified)

-

Hydrochloric acid (35-37%)

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

To 100g of Rifampicin, add 1200mL of water and 50mL of hydrochloric acid.

-

Heat the mixture to 55°C and maintain for 8 hours.

-

Cool the reaction mixture to 10°C.

-

Extract the product with 1000mL of ethyl acetate.

-

Wash the organic layer with a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield this compound SV.

A typical yield for this process is approximately 95%.[2]

Synthesis Workflow

Mechanism of Action

The biological activity of this compound SV and its derivatives is primarily attributed to the inhibition of bacterial RNA synthesis. More recent studies have also highlighted its immunomodulatory effects.

Inhibition of Bacterial RNA Polymerase

Rifamycins, including this compound SV, selectively inhibit the β-subunit of bacterial DNA-dependent RNA polymerase (DDRP).[3] This binding prevents the elongation of the RNA chain, thereby halting protein synthesis and leading to bacterial cell death. The selectivity for the prokaryotic enzyme over its mammalian counterpart is a key factor in its therapeutic efficacy.

Immunomodulatory Effects

Recent research has shown that Rifamycin SV can exert anti-inflammatory effects through two main signaling pathways:

-

Pregnane X Receptor (PXR) Activation: Rifamycin SV has been shown to stimulate the transcriptional activity of PXR.[4] PXR is a nuclear receptor that plays a crucial role in regulating the expression of genes involved in detoxification and metabolism, such as CYP3A4 and P-glycoprotein (PgP).[4]

-

Nuclear Factor-kappa B (NF-κB) Inhibition: Rifamycin SV can antagonize the activity of NF-κB induced by inflammatory stimuli like TNFα and LPS.[4] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. The inhibition of NF-κB by Rifamycin SV contributes to its anti-inflammatory properties.[4]

Signaling Pathway Diagram

Antimicrobial Activity

While this compound SV is primarily an intermediate, its derivatives exhibit potent antimicrobial activity, particularly against Mycobacterium tuberculosis. A study on various derivatives of this compound SV demonstrated a range of Minimum Inhibitory Concentration (MIC) values.

| Derivative Class | Number of Compounds Tested | Range of MIC (µg/mL) against M. tuberculosis H37Rv |

| Hydrazones | 25 | 0.004 - >128 |

| Oximes | 15 | 0.015 - 128 |

| Semicarbazones | 8 | 0.008 - 1 |

| Thiosemicarbazones | 5 | 0.004 - 0.03 |

Data adapted from a study on antimycobacterial activity of this compound SV derivatives.[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A standard method to determine the MIC of a compound is the broth microdilution method.

Materials:

-

Bacterial strain (e.g., Mycobacterium tuberculosis H37Rv)

-

Appropriate broth medium (e.g., Middlebrook 7H9 with supplements)

-

This compound SV or its derivative (stock solution)

-

Sterile 96-well microplates

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the bacterial strain.

-

Add the bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for several days for M. tuberculosis).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Characterization

The structural elucidation and confirmation of this compound SV and its derivatives are typically performed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure and conformation of the molecule in solution.[3][6][7]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.[6]

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) and Thermospray Mass Spectrometry are used to determine the molecular weight and fragmentation pattern of the compound.[8]

Conclusion

This compound SV is a molecule of significant interest in the field of medicinal chemistry and drug development. Its role as a precursor to Rifampicin and other potent antibiotics, combined with its own potential immunomodulatory activities, makes it a valuable subject for ongoing research. The protocols and data presented in this guide offer a solid foundation for scientists and researchers working with this compound and its derivatives. Further exploration of its interactions with biological pathways may unveil new therapeutic applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound SV synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Rifamycin SV exhibits strong anti-inflammatory in vitro activity through pregnane X receptor stimulation and NFκB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of three rifamycins via electrospray mass spectrometry and HPLC-thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Formyl Rifamycin SV

Introduction

3-Formyl rifamycin SV is a key intermediate in the synthesis of various rifamycin derivatives, most notably Rifampicin, a potent antibiotic used in the treatment of tuberculosis, leprosy, and other mycobacterial infections.[1] The introduction of the formyl group at the 3-position of the rifamycin SV naphthoquinone core allows for the facile preparation of a wide range of Schiff bases and other derivatives with diverse biological activities. This document provides a detailed protocol for the synthesis of this compound SV from rifamycin SV, intended for researchers, scientists, and professionals in drug development.

Chemical Reaction Pathway

The synthesis of this compound SV from rifamycin SV is typically achieved through a two-step process:

-

Mannich Reaction: Rifamycin SV is first reacted with a secondary amine (e.g., diethylamine) and formaldehyde to form a 3-aminomethyl derivative, a Mannich base (e.g., 3-diethylaminomethyl-rifamycin SV).

-

Oxidation: The resulting Mannich base is then oxidized to yield this compound SV.[2]

A variety of oxidizing agents can be employed for this transformation, including manganese dioxide, lead tetraacetate, and isoamyl nitrite.[2] This protocol will focus on the use of isoamyl nitrite as the oxidant.

Experimental Protocols

Materials and Reagents

-

Rifamycin SV

-

Diethylamine

-

Formaldehyde (37% solution in water)

-

Dioxane

-

Carbon tetrachloride

-

Acetic acid

-

Isoamyl nitrite

-

Ascorbic acid

-

Tetrahydrofuran

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, rotary evaporator, etc.)

-

Thin-layer chromatography (TLC) apparatus

Step 1: Synthesis of 3-Diethylaminomethyl-rifamycin SV (Mannich Base)

-

In a suitable round-bottom flask, dissolve Rifamycin SV in dioxane.

-

Add an equimolar amount of diethylamine to the solution.

-

Subsequently, add an equimolar amount of a 37% aqueous formaldehyde solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is evaporated under reduced pressure to yield the crude 3-diethylaminomethyl-rifamycin SV. This crude product can be used in the next step without further purification.

Step 2: Oxidation of 3-Diethylaminomethyl-rifamycin SV to this compound SV

-

Prepare a mixture of 78.3 g of 3-diethylaminomethyl-rifamycin SV, 390 ml of carbon tetrachloride, and 270 ml of acetic acid in a reaction vessel.[2]

-

To this mixture, add 1.34 ml of isoamyl nitrite and stir at 22°C for 8 hours.[2]

-

Add an additional 1.34 ml of isoamyl nitrite and continue stirring for another 16 hours at approximately 22°C.[2]

-

Dilute the reaction mixture with 3800 ml of carbon tetrachloride.[2]

-

Wash the organic solution with 3500 ml of water containing 78 g of dissolved ascorbic acid.[2]

-

Separate the organic layer and evaporate it to dryness under reduced pressure.[2]

-

Recrystallize the resulting residue from tetrahydrofuran to obtain pure this compound SV.[2]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound SV.

| Parameter | Value | Reference |

| Starting Material | 3-diethylaminomethyl-rifamycin SV | [2] |

| Amount of Starting Material | 78.3 g | [2] |

| Oxidizing Agent | Isoamyl nitrite | [2] |

| Solvent System | Carbon tetrachloride and Acetic acid | [2] |

| Reaction Temperature | 22°C | [2] |

| Reaction Time | 24 hours | [2] |

| Product Yield | 31 g | [2] |

| Melting Point | 170°C (with decomposition) | [2] |

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound SV from rifamycin SV.

Caption: Workflow for the synthesis of this compound SV.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform all reactions in a well-ventilated fume hood.

-

Carbon tetrachloride is a hazardous solvent and should be handled with extreme care.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

This protocol provides a detailed and reliable method for the synthesis of this compound SV, a crucial intermediate for the development of new rifamycin-based antibiotics. The described procedure, utilizing a Mannich reaction followed by oxidation, is a well-established route to this important compound. Researchers should adhere to all safety precautions and standard laboratory practices when carrying out this synthesis.

References

Synthesis of Rifampicin from 3-Formyl Rifamycin: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of the potent antibiotic rifampicin, starting from the key intermediate 3-formyl rifamycin SV. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocol outlines the reaction conditions, purification methods, and expected yields for this critical synthetic step.

Introduction

Rifampicin is a crucial first-line treatment for tuberculosis and other mycobacterial infections. Its semi-synthetic production involves the condensation of 3-formylrifamycin SV with 1-amino-4-methylpiperazine.[1] This final step is critical for the formation of the active pharmaceutical ingredient. This document details a reliable and reproducible method for this synthesis, including workup and purification procedures to obtain high-purity rifampicin.

Reaction Scheme

The synthesis of rifampicin from this compound SV proceeds via a condensation reaction, forming an imine linkage.

Chemical Equation:

This compound SV + 1-Amino-4-methylpiperazine → Rifampicin + H₂O

Experimental Protocol

This protocol details the synthesis of rifampicin from this compound SV.

Materials and Reagents

-

This compound SV

-

1-Amino-4-methylpiperazine

-

Acetonitrile (or Dimethylformamide/Ethanol)

-

Ethyl acetate

-

10% Ascorbic acid aqueous solution (optional, for washing)

-

Anhydrous sodium sulfate

-

n-Butanol

-

Deionized water

Procedure

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 70g of this compound SV in 700mL of acetonitrile.[2]

-

Addition of Reagent : To the stirred solution, add 33.3g of 1-amino-4-methylpiperazine.[2]

-

Reaction Conditions : Stir the reaction mixture at a constant temperature of 30°C for approximately 5 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (this compound SV) is consumed.[3]

-

Work-up :

-

Upon completion, add 2000mL of ethyl acetate to the reaction mixture.[2]

-

Wash the organic layer with a 10% aqueous solution of ascorbic acid (optional, to remove any unreacted starting material or byproducts).[2]

-

Dry the organic layer over anhydrous sodium sulfate.[2]

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude rifampicin product.[2]

-

-

Purification by Crystallization :

-

Dissolve the crude rifampicin (e.g., 70g) in a mixture of 420mL of n-butanol and 30mL of water by heating to 70-80°C with stirring until the solution is clear.[2]

-

Slowly cool the solution to 0-5°C to induce crystallization.[2]

-

Allow the crystals to form over a period of 2-4 hours at this temperature.[2]

-

Collect the crystalline product by filtration.

-

Dry the purified rifampicin in a vacuum oven.

-

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of rifampicin from this compound SV.

| Parameter | Value | Reference |

| Crude Product Yield | ~91.6% | [2] |

| Purified Product Yield | ~89% | [2] |

| Purity (Post-crystallization) | >99.5% (by HPLC) | [2] |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of rifampicin.

Caption: Workflow for Rifampicin Synthesis.

Conclusion

The protocol described provides a detailed and reliable method for the synthesis of high-purity rifampicin from this compound SV. The procedure is suitable for laboratory-scale synthesis and can be adapted for larger-scale production. Adherence to the specified conditions is crucial for achieving high yields and purity.

References

Application Notes and Protocols for the Development of Novel Antibiotic Derivatives from 3-Formyl Rifamycin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 3-formyl rifamycin as a key starting material in the synthesis of novel rifamycin derivatives with potential antibiotic properties. The protocols outlined below are based on established chemical transformations and evaluation methods, offering a framework for the discovery and development of new antimicrobial agents.

Introduction to this compound as a Building Block

This compound, also known as rifaldehyde, is a pivotal intermediate in the semi-synthesis of a wide array of rifamycin derivatives.[1] Its strategic importance lies in the highly reactive formyl group at the C-3 position of the naphthoquinone core.[1] This functional group serves as a chemical handle for the introduction of diverse side chains, enabling the modulation of the compound's physicochemical properties and biological activity.[1] The primary antibacterial mechanism of rifamycins involves the inhibition of bacterial DNA-dependent RNA polymerase (RNAP), thereby blocking transcription.[1] Modifications at the C-3 position have been a successful strategy to enhance antibacterial efficacy, broaden the spectrum of activity, and overcome bacterial resistance.[1] Notably, this compound is the direct precursor to Rifampicin, a cornerstone in the treatment of tuberculosis.[1]

Key Derivatization Strategies

The versatile reactivity of the 3-formyl group allows for several key chemical transformations to generate novel derivatives. The most common and effective strategies include the formation of Schiff bases, hydrazones, and oximes.

Schiff Base Formation

The condensation reaction between the aldehyde group of this compound and a primary amine yields a Schiff base (imine). This reaction is a straightforward and efficient method to introduce a wide variety of substituents.

Hydrazone Formation

Reacting this compound with hydrazines or their derivatives results in the formation of hydrazones. This class of derivatives has shown significant potential in the development of new antitubercular agents.

Oxime Formation

The reaction of this compound with hydroxylamine or its O-substituted derivatives leads to the formation of oximes. These derivatives have also been explored for their antibacterial properties.

Data Presentation: In Vitro and In Vivo Activity of Selected Derivatives

The following tables summarize quantitative data on the efficacy of various rifamycin derivatives synthesized from this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of Novel Rifamycin Derivatives against Staphylococcus aureus

| Derivative | Test Strain | MIC (µg/mL) | Reference |

| ABI-0043 | Methicillin-Susceptible S. aureus ATCC 29213 | 0.001 | [2] |

| Rifampin | Methicillin-Susceptible S. aureus ATCC 29213 | 0.016 | [2] |

| Novel Benzoxazinorifamycins (NCEs) | Rifampin-Susceptible S. aureus | 0.002 - 0.03 | [1] |

| ABI-0418 | Rifampin-Resistant S. aureus (>128 µg/mL) | 2 | [1] |

| ABI-0420 | Rifampin-Resistant S. aureus (>128 µg/mL) | 2 | [1] |

Table 2: In Vivo Efficacy of Novel Rifamycin Derivatives in a Murine Septicemia Model

| Compound | Administration Route | 50% Effective Dose (ED₅₀) (mg/kg) | Reference |

| Rifalazil | Intravenous (i.v.) | 0.06 | [1] |

| Rifampin | Intravenous (i.v.) | 0.06 | [1] |

| Novel Benzoxazinorifamycins (NCEs) | Intravenous (i.v.) | 0.003 - 0.06 | [1] |

Table 3: Acute Toxicity Data for Selected Rifamycin Derivatives

| Compound | Animal Model | Route of Administration | LD₅₀ (mg/kg) | Reference |

| 3-Formyl-rifamycin SV | Mice | Intravenous | ~400 | [3] |

| 3-Formyl-rifamycin SV | Mice | Oral | ~1500 | [3] |

Experimental Protocols

The following are detailed protocols for the synthesis and evaluation of new antibiotic derivatives from this compound.

Synthesis of 3-(Iminomethyl)rifamycin SV Derivatives (Schiff Bases)

Objective: To synthesize Schiff base derivatives by reacting this compound SV with various primary amines.

Materials:

-

This compound SV

-

Primary amine of choice (e.g., benzylamine, 1-amino-4-methylpiperazine)

-

Solvent: Tetrahydrofuran (THF) or Chloroform

-

Acetic Acid (for pH adjustment)

-

Sodium Sulfate (for drying)

-

TLC plates (silica gel)

-

Column chromatography supplies (silica gel, solvents)

Procedure:

-

Dissolve 1 equivalent of this compound SV in a suitable solvent (e.g., THF) in a round-bottom flask.

-

Add a solution of the primary amine (1 to 1.2 equivalents) in the same solvent to the flask.

-

Stir the reaction mixture at room temperature for a duration ranging from 20 minutes to several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with chloroform.

-

Acidify the solution to approximately pH 5 with diluted acetic acid.

-

Wash the organic phase with water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by crystallization (e.g., from ethanol) or column chromatography on silica gel.

Synthesis of 3-(Hydrazonomethyl)rifamycin SV Derivatives

Objective: To synthesize hydrazone derivatives by reacting this compound SV with hydrazines.

Materials:

-

This compound SV

-

Hydrazine derivative (e.g., hydrazine hydrate, phenylacethydrazide)

-

Solvent: Tetrahydrofuran (THF), Methanol, or Ethanol

-

Triethylamine (optional, as a base)

-

Purification supplies (crystallization solvents, chromatography materials)

Procedure:

-

Dissolve this compound SV (1 equivalent) in a suitable solvent (e.g., 150 ml of THF for 7.2 g of starting material) in a reaction flask.[4]

-